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Introduction
Lumi4-Tb, a highly luminescent terbium cryptate, is an exceptional donor for time-resolved

Förster resonance energy transfer (TR-FRET) based assays.[1][2] Its key features include a

large Stokes shift, narrow emission bands, and a long luminescence lifetime, which allows for

time-gated detection to minimize background fluorescence and enhance signal-to-noise ratios.

[1][3] When conjugated to Coenzyme A (CoA), Lumi4-Tb can be site-specifically attached to

proteins of interest (POIs) that have been genetically engineered to express a short peptide

tag. This enzymatic labeling approach, mediated by phosphopantetheinyl transferases

(PPTases), offers high specificity and efficiency under mild reaction conditions, making it a

powerful tool for studying protein interactions, localization, and dynamics.[4][5][6]

These application notes provide an overview of the primary bioconjugation strategy for CoA-
Lumi4-Tb and detailed protocols for its synthesis and use in enzymatic protein labeling.

Bioconjugation Strategies
The principal and most specific method for conjugating CoA-Lumi4-Tb to a protein is through

enzymatic labeling. This strategy leverages the ability of PPTase enzymes, such as Sfp

synthase, to recognize a specific peptide tag (e.g., ybbR tag, PCP, or ACP) fused to the target

protein.[4][5][7] The enzyme then catalyzes the covalent transfer of the Lumi4-Tb-

phosphopantetheinyl moiety from CoA to a conserved serine residue within the tag.[5][8] This
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method is highly specific and occurs under gentle, biocompatible conditions, preserving the

function of the target protein.[6]

Alternative, non-enzymatic chemical strategies could involve direct conjugation of a reactive

Lumi4-Tb derivative (e.g., Lumi4-Tb-NHS ester or Lumi4-Tb-maleimide) to the protein.

However, these methods often result in heterogeneous products due to the presence of

multiple reactive residues (lysines or cysteines) on the protein surface and may perturb protein

function.[4][9] The enzymatic approach using CoA-Lumi4-Tb circumvents these issues by

providing precise, site-specific labeling.

Data Presentation
Table 1: Photophysical Properties of Lumi4-Tb

Property Value Reference

Excitation Maximum (λex) ~340-354 nm [2][3]

Emission Peaks (λem) 490, 548, 587, 621 nm [1]

Molar Extinction Coefficient (ε) ≥ 20,000 M⁻¹cm⁻¹ [2]

Total Quantum Yield (Φ) > 50% [2]

Luminescence Lifetime (τ) > 2.4 ms [2]

Table 2: Typical Parameters for Enzymatic Protein
Labeling with CoA-Lumi4-Tb
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Parameter
Recommended
Range/Value

Reference

Reagents

ybbR-tagged Protein of

Interest
1 - 20 µM [8]

CoA-Lumi4-Tb
2 - 40 µM (typically 2x protein

concentration)
[3][8]

Sfp Synthase 1 - 10 µM [3][8]

MgCl₂ 10 mM [3]

Reaction Conditions

Buffer PBS or Tris, pH 7.2-7.5 [4]

Temperature Room Temperature or 37°C [3][4]

Incubation Time 15 - 120 minutes [3][5]

Purification

Method
Affinity Chromatography or Gel

Filtration
[4][10]

Experimental Protocols
Protocol 1: Synthesis of CoA-Lumi4-Tb (Representative
Protocol)
This protocol describes a two-step process to synthesize CoA-Lumi4-Tb. It involves the

activation of Lumi4-Tb with a maleimide group, followed by conjugation to the thiol group of

Coenzyme A. This is a representative protocol based on standard bioconjugation chemistries.

Materials:

Lumi4-Tb-NHS ester

N-(2-aminoethyl)maleimide
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Coenzyme A trilithium salt

Dimethylformamide (DMF), amine-free

Sodium phosphate buffer (100 mM, pH 7.0)

DMSO

TCEP (tris(2-carboxyethyl)phosphine)

Purification system (e.g., HPLC)

Procedure:

Step 1: Synthesis of Lumi4-Tb-maleimide

Dissolve Lumi4-Tb-NHS ester in anhydrous DMF to a concentration of 10 mg/mL.

In a separate tube, dissolve a 10-fold molar excess of N-(2-aminoethyl)maleimide in DMF.

Add the N-(2-aminoethyl)maleimide solution to the Lumi4-Tb-NHS ester solution.

Incubate the reaction for 2-4 hours at room temperature, protected from light.

Monitor the reaction by HPLC or LC-MS to confirm the formation of the maleimide derivative.

Purify the Lumi4-Tb-maleimide product using reverse-phase HPLC.

Lyophilize the pure fractions to obtain the solid product.

Step 2: Conjugation of Lumi4-Tb-maleimide to Coenzyme A

Dissolve Coenzyme A trilithium salt in 100 mM sodium phosphate buffer (pH 7.0) to a

concentration of 10 mg/mL.[8]

Add a 5-fold molar excess of TCEP to the CoA solution to ensure the thiol group is reduced.

Incubate for 20 minutes at room temperature.

Dissolve the purified Lumi4-Tb-maleimide in a minimal amount of DMSO.[8]
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Add the Lumi4-Tb-maleimide solution (in a 1.5 to 2-fold molar excess over CoA) to the CoA

solution.

Incubate the reaction overnight at 4°C with gentle mixing, protected from light.[8]

Purify the CoA-Lumi4-Tb conjugate by reverse-phase HPLC.

Confirm the product identity and purity by LC-MS.

Lyophilize the pure fractions and store at -80°C.

Protocol 2: Enzymatic Labeling of a ybbR-tagged
Protein with CoA-Lumi4-Tb
This protocol details the site-specific labeling of a protein containing a ybbR tag using Sfp

synthase and the synthesized CoA-Lumi4-Tb.

Materials:

Purified ybbR-tagged protein of interest (POI)

CoA-Lumi4-Tb, 1 mM stock in water or buffer

Sfp Synthase, 40 µM stock

10x Sfp Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂)

TCEP, 10 mM stock

Affinity resin or gel filtration column for purification (e.g., His-tag or GST-tag purification

system)[4]

Procedure:

Prepare the labeling reaction mixture in a microcentrifuge tube. For a 50 µL final reaction

volume, add the components in the following order:

Deionized Water: to bring the final volume to 50 µL
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10x Sfp Reaction Buffer: 5 µL (for a 1x final concentration)

ybbR-tagged POI: to a final concentration of 10 µM

TCEP (10 mM): 0.5 µL (for a 100 µM final concentration)

CoA-Lumi4-Tb (1 mM): 2 µL (for a 40 µM final concentration)

Mix gently by pipetting.

Initiate the reaction by adding Sfp Synthase to a final concentration of 1 µM (e.g., 1.25 µL of

a 40 µM stock).

Mix gently again and incubate at room temperature (or 37°C) for 1-2 hours.[3][4]

Optional: To verify labeling, analyze a small aliquot of the reaction mixture by SDS-PAGE.

The labeled protein should exhibit a shift in mobility and can be visualized by Coomassie

staining and by fluorescence imaging of the gel (exciting at ~365 nm and reading emission at

~620 nm).

Purify the labeled protein from unreacted CoA-Lumi4-Tb and Sfp synthase. This is typically

achieved using an affinity purification method suitable for a tag on the POI (e.g., His-tag,

GST-tag) or by size exclusion chromatography (gel filtration).[4]

Elute the purified, labeled protein and exchange it into a suitable storage buffer.

Determine the final concentration and labeling efficiency. Labeling efficiency can be

assessed spectrophotometrically by measuring the protein concentration (e.g., at 280 nm)

and the Lumi4-Tb concentration (at ~340 nm), using their respective extinction coefficients.

Store the purified CoA-Lumi4-Tb labeled protein at -80°C.
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Step 1: Maleimide Activation

Step 2: CoA Conjugation

Lumi4-Tb-NHS ester

Lumi4-Tb-maleimideDMF, RT

Coenzyme A (Thiol)

N-(2-aminoethyl)
maleimide

CoA-Lumi4-Tb

Thiol-Maleimide
Reaction

pH 7.0, 4°C

Click to download full resolution via product page

Caption: Workflow for the synthesis of CoA-Lumi4-Tb.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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